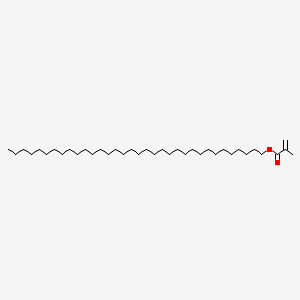

Tetratriacontyl methacrylate

Description

Tetratriacontyl methacrylate is a long-chain methacrylate ester, structurally composed of a methacrylic acid group esterified with a tetratriacontyl (C₃₄) alkyl chain. Methacrylates are widely used in polymer chemistry due to their reactivity, enabling applications in adhesives, coatings, and biomedical materials . The extended alkyl chain in tetratriacontyl methacrylate likely enhances hydrophobicity and thermal stability compared to shorter-chain derivatives.

Properties

CAS No. |

67905-42-4 |

|---|---|

Molecular Formula |

C38H74O2 |

Molecular Weight |

563 g/mol |

IUPAC Name |

tetratriacontyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C38H74O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-40-38(39)37(2)3/h2,4-36H2,1,3H3 |

InChI Key |

OIUCPPFBFOLPIO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Other CAS No. |

67905-42-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetratriacontyl methacrylate (C₃₈H₇₂O₂) with structurally related methacrylates and fluorinated esters:

Key Observations:

- Chain Length and Solubility : Longer alkyl chains (e.g., C₃₄ in tetratriacontyl methacrylate) reduce solubility in polar solvents compared to shorter chains (e.g., C₁₄ in tetradecyl methacrylate) .

- Fluorination Effects: Fluorinated esters like tetratriacontyl heptafluorobutyrate exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated methacrylates .

- Reactivity : Tetrahydrofurfuryl methacrylate’s cyclic ether group increases its reactivity in polymerization, unlike linear long-chain methacrylates .

Q & A

Q. What are the optimal synthetic routes for preparing tetratriacontyl methacrylate, and how can purity be validated?

Tetratriacontyl methacrylate (C34 alkyl chain) is synthesized via esterification of methacrylic acid with tetratriacontanol under acid catalysis. Key steps include:

- Reagent drying : Use anhydrous solvents (e.g., toluene) and molecular sieves to minimize hydrolysis .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., dimerization) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alcohol and acidic residues. Validate purity via:

- NMR : Check for absence of methacrylic acid (δ 5.7–6.3 ppm for vinyl protons) and residual alcohol (broad -OH peak) .

- HPLC : Use a C18 column with UV detection at 210 nm to confirm >98% purity .

Q. How does the long alkyl chain influence solubility and polymerization kinetics?

The C34 chain introduces steric hindrance and hydrophobicity:

- Solubility : Soluble in nonpolar solvents (e.g., toluene, chloroform) but insoluble in polar solvents (e.g., methanol, water) due to hydrophobic interactions .

- Polymerization : Slower radical polymerization kinetics compared to shorter-chain methacrylates (e.g., methyl methacrylate). Use azobisisobutyronitrile (AIBN) at 70°C with extended reaction times (24–48 hrs) to achieve high conversion .

Q. What spectroscopic techniques are critical for characterizing tetratriacontyl methacrylate?

- FTIR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and methacrylate vinyl groups (C=C) at 1630–1680 cm⁻¹ .

- ¹H/¹³C NMR : Assign peaks for the methacrylate backbone (δ 5.5–6.1 ppm for vinyl protons) and alkyl chain (δ 0.8–1.5 ppm for methyl/methylene groups) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 594.5 (calculated for C₃₈H₇₀O₂) .

Advanced Research Questions

Q. How can discrepancies in thermal stability data between studies be resolved?

Conflicting thermal decomposition temperatures (Td) often arise from:

- Sample history : Residual initiators or moisture lower Td. Pre-dry samples at 50°C under vacuum .

- Methodology : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare with literature protocols to standardize conditions .

- Chain-length effects : Longer alkyl chains increase thermal stability due to reduced mobility. For C34, expect Td > 250°C, but cross-validate with differential scanning calorimetry (DSC) .

Q. What strategies mitigate challenges in copolymerizing tetratriacontyl methacrylate with hydrophilic monomers?

The hydrophobic C34 chain complicates copolymerization with hydrophilic monomers (e.g., acrylic acid):

- Surfactant-assisted emulsion polymerization : Use sodium dodecyl sulfate (SDS) to stabilize micelles and enhance monomer compatibility .

- Gradient copolymerization : Gradually increase hydrophilic monomer feed to reduce phase separation .

- Post-polymerization modification : Introduce hydrophilic groups via thiol-ene "click" chemistry after polymerization .

Q. How can researchers address contradictions in reported glass transition temperatures (Tg)?

Tg values vary due to:

- Molecular weight distribution : Use size-exclusion chromatography (SEC) to narrow polydispersity (<1.2) .

- Plasticization : Trace solvent residues lower Tg. Anneal samples at 80°C for 24 hrs to remove volatiles .

- Experimental calibration : Validate DSC results with a reference standard (e.g., indium) and replicate measurements .

Methodological Recommendations

- Reproducibility : Document reaction conditions (e.g., solvent purity, initiator concentration) in supplemental materials, adhering to FAIR data principles .

- Safety : Follow protocols for handling methacrylates (e.g., PPE, fume hoods) due to skin irritation risks .

- Data reporting : Use IUPAC nomenclature and cite spectral databases (e.g., SciFinder) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.